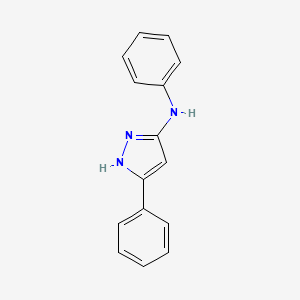

3,N-Diphenyl-1H-pyrazole-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,5-diphenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-11-15(18-17-14)16-13-9-5-2-6-10-13/h1-11H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQSZWIQENTBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367885 | |

| Record name | Enamine_003621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41443-37-2 | |

| Record name | Enamine_003621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,N-Diphenyl-1H-pyrazole-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3,N-Diphenyl-1H-pyrazole-5-amine. The document details a feasible two-step synthetic pathway, including explicit experimental protocols. Furthermore, it presents a thorough characterization of the target molecule, supported by data from analogous compounds, to facilitate its identification and utilization in research and development, particularly in the context of kinase inhibitor discovery where the aminopyrazole scaffold is of significant interest.

Introduction

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Notably, derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic functionalization of the aminopyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing a foundational methodology for its preparation and analysis.

Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence. The initial step involves the cyclocondensation of benzoylacetonitrile with hydrazine hydrate to form the key intermediate, 3-phenyl-1H-pyrazol-5-amine. The subsequent step is a palladium-catalyzed Buchwald-Hartwig N-arylation to introduce the second phenyl group onto the amino moiety.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5-amine

This procedure outlines the synthesis of the aminopyrazole intermediate.

Materials:

-

Benzoylacetonitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

To purify the product, dissolve the crude solid in a minimal amount of dilute aqueous HCl and then neutralize with a saturated solution of NaHCO₃ until a precipitate forms.

-

Collect the purified product by vacuum filtration, wash with deionized water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the N-arylation of the aminopyrazole intermediate using a Buchwald-Hartwig cross-coupling reaction.

Materials:

-

3-phenyl-1H-pyrazol-5-amine

-

Iodobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add 3-phenyl-1H-pyrazol-5-amine (1 equivalent), iodobenzene (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

The following tables summarize the key characterization data for the intermediate and the final product. The data for this compound is predicted based on the analysis of structurally related compounds.

Table 1: Characterization Data for 3-phenyl-1H-pyrazol-5-amine

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 124-127 °C[1] |

| Appearance | Off-white to cream-colored crystalline powder[1] |

| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 5.6 (s, 1H, pyrazole-H), 5.3 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 155.0, 149.0, 134.0, 129.0, 127.5, 125.0, 90.0 |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1590 (C=C stretching) |

| Mass Spec (EI) | m/z 159 (M⁺) |

Table 2: Expected Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₃N₃ |

| Molecular Weight | 235.29 g/mol |

| Melting Point | Estimated 140-160 °C |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (CDCl₃) | δ 8.0-7.0 (m, 11H, Ar-H and NH), 6.0 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃) | δ 152.0, 148.0, 142.0, 133.0, 129.5, 129.0, 128.0, 125.0, 122.0, 118.0, 95.0 |

| FTIR (KBr, cm⁻¹) | ~3350 (N-H stretching), ~1610 (C=N stretching), ~1595 (C=C stretching) |

| Mass Spec (EI) | m/z 235 (M⁺) |

Potential Applications in Drug Discovery

The 5-aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitors. The N-aryl substitution can provide additional hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity.

Caption: General mechanism of kinase inhibition by aminopyrazole-based compounds.

The synthesis of this compound provides a valuable building block for the generation of focused libraries of potential kinase inhibitors. Further derivatization of the phenyl rings can be explored to optimize interactions with specific kinase targets. This guide serves as a starting point for researchers aiming to explore the therapeutic potential of this class of compounds.

References

Spectroscopic Analysis of 3,N-Diphenyl-1H-pyrazole-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 3,N-Diphenyl-1H-pyrazole-5-amine and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as inhibitors of key signaling pathways. This document outlines the characteristic spectral signatures of these compounds obtained through various analytical techniques and provides detailed experimental protocols for their characterization.

Core Spectroscopic Data

The spectroscopic data for a representative derivative, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, is summarized below. This compound, featuring a carbonitrile group at the C4 position, provides a foundational understanding of the spectral characteristics of this class of molecules.

Table 1: ¹H NMR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| NH₂ | 7.83 | s | DMSO-d₆ |

| Aromatic-H | 7.63 - 7.46 | m | DMSO-d₆ |

| Aromatic-H | 7.39 - 7.16 | m | DMSO-d₆ |

| NH₂ | 7.04 | s | DMSO-d₆ |

| NH₂ | 6.73 | s | DMSO-d₆ |

Note: The broadness and chemical shift of amine (NH₂) protons can be highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=N (Pyrazole) | 153.38 | DMSO-d₆ |

| C-N (Pyrazole) | 145.76 | DMSO-d₆ |

| Aromatic-C | 136.90 | DMSO-d₆ |

| Aromatic-C | 129.95 | DMSO-d₆ |

| Aromatic-C | 129.54 | DMSO-d₆ |

| Aromatic-C | 129.26 | DMSO-d₆ |

| Aromatic-C | 129.07 | DMSO-d₆ |

| Aromatic-C | 128.34 | DMSO-d₆ |

| Aromatic-C | 126.44 | DMSO-d₆ |

| Aromatic-C | 126.06 | DMSO-d₆ |

| Aromatic-C | 124.79 | DMSO-d₆ |

| C≡N | 119.16 | DMSO-d₆ |

| C-NH₂ (Pyrazole) | 112.45 | DMSO-d₆ |

Table 3: FT-IR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3450, 3313 |

| C-H Stretch (aromatic) | 3195 |

| C≡N Stretch | 2209 |

| C=N Stretch (pyrazole ring) | 1637 |

| C=C Stretch (aromatic) | 1593, 1566, 1494 |

| C-N Stretch | 1443 |

| C-H Bend (aromatic) | 756, 692 |

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments cited in the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the pyrazole derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method): [1][2]

-

Grind 1-2 mg of the solid pyrazole derivative with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

Sample Preparation:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

-

Mass Analyzer: A triple quadrupole or ion trap analyzer can be used to acquire MS and MS/MS spectra.

-

Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions in MS/MS mode.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁵ M.

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample to record a baseline spectrum.

-

The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathways and Biological Context

Derivatives of this compound are being investigated for their potential as inhibitors of various protein kinases involved in cancer and inflammatory diseases. The following diagrams illustrate the general mechanism of action of kinase inhibitors and their role in key signaling pathways.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

Many pyrazole derivatives function as kinase inhibitors. The diagram below illustrates their general mechanism of action at a cellular level.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,N-Diphenyl-1H-pyrazole-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide focuses on the physical and chemical characteristics of 3,N-Diphenyl-1H-pyrazole-5-amine, a derivative of the versatile building block 3-phenyl-1H-pyrazole-5-amine. While specific data for the N-phenylated derivative is scarce, this document extrapolates its likely properties and outlines robust synthetic pathways for its preparation, providing a valuable resource for researchers venturing into the synthesis and exploration of this novel compound.

Physicochemical Properties of the Parent Compound: 3-phenyl-1H-pyrazole-5-amine

To understand the expected properties of this compound, it is essential to first examine the characteristics of its precursor, 3-phenyl-1H-pyrazole-5-amine. This compound is also known by synonyms such as 3-Amino-5-phenylpyrazole and 5-phenyl-1H-pyrazol-3-amine, with CAS numbers 1572-10-7 and 827-41-8 appearing in various databases for what is understood to be the same molecule.

Table 1: Physical and Chemical Properties of 3-phenyl-1H-pyrazole-5-amine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃ | [1][2][3][4] |

| Molecular Weight | 159.19 g/mol | [1][2][3] |

| Melting Point | 120-127 °C | [1][2][4] |

| Boiling Point | 442.3 ± 33.0 °C at 760 mmHg (Predicted) | [4] |

| Appearance | Solid | [2] |

| Solubility | Information not widely available. | |

| pKa | Information not widely available. | |

| XLogP3 | 1.5 | [4] |

| PSA (Polar Surface Area) | 54.7 Ų | [4] |

Predicted Physicochemical Properties of this compound

The introduction of a second phenyl group via N-arylation of the amine is expected to significantly alter the physicochemical properties of the parent compound.

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Change | Rationale |

| Molecular Formula | C₁₅H₁₃N₃ | Addition of a C₆H₄ unit to C₉H₉N₃ and loss of one H |

| Molecular Weight | 235.29 g/mol | Calculated based on the molecular formula |

| Melting Point | Significantly higher than the parent compound | Increased molecular weight and intermolecular forces |

| Boiling Point | Significantly higher than the parent compound | Increased molecular weight and intermolecular forces |

| Solubility | Decreased solubility in polar solvents, increased in nonpolar solvents | Increased hydrophobicity due to the additional phenyl group |

| XLogP3 | Higher than 1.5 | Increased lipophilicity |

Synthesis and Reactivity

The synthesis of this compound would most likely proceed via the N-arylation of 3-phenyl-1H-pyrazole-5-amine. Two prominent and well-established methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathways

References

Structure-Activity Relationship of 3,N-Diphenyl-1H-pyrazole-5-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,N-Diphenyl-1H-pyrazole-5-amine analogs, a promising scaffold in modern medicinal chemistry. The core structure, characterized by a central pyrazole ring with phenyl substitutions at the C3 and N1 positions and an amino group at the C5 position, has been identified as a privileged motif for targeting various protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2). Understanding the SAR of this class of compounds is crucial for the rational design of potent and selective inhibitors with therapeutic potential in oncology and other disease areas.

Core Structure and Numbering

The foundational scaffold for the analogs discussed in this guide is this compound. The numbering of the pyrazole ring is as follows:

Core structure and numbering of the this compound scaffold.

Structure-Activity Relationship (SAR) as CDK2 Inhibitors

A key biological target for this class of compounds is CDK2, a serine/threonine kinase that plays a pivotal role in cell cycle progression.[1] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The following table summarizes the SAR of a series of N-benzoyl analogs of 3-(phenylamino)-1H-pyrazol-5-yl amides, highlighting the impact of substitutions on the N-phenyl ring on CDK2 inhibitory activity.

| Compound ID | R Group (Substitution on N-benzoyl) | IC50 (µM) for CDK2/cyclin A2 |

| 8a | H | > 50 |

| 8b | 4-CN | 18.65 |

| 7a | 4-OCH₃ | 2.01 |

| 7d | 4-Cl | 1.47 |

| 9 | 4-F | 0.96 |

Data extracted from a study on pyrazole-based CDK2 inhibitors.[1]

Key SAR Insights:

-

Unsubstituted N-benzoyl (8a): The unsubstituted analog shows no significant inhibitory activity, indicating that substitution on the N-benzoyl ring is crucial for potency.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the benzoyl ring, such as cyano (8b), chloro (7d), and fluoro (9), leads to a significant increase in CDK2 inhibitory activity. The fluoro-substituted analog 9 was the most potent in this series.[1]

-

Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position (7a) also confers potent inhibitory activity, suggesting that both electronic and steric factors play a role in the interaction with the CDK2 active site.[1]

Experimental Protocols

General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes a general method for the synthesis of a key intermediate, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further modified to generate a variety of analogs.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Malononitrile (1 mmol)

-

Catalyst (e.g., alumina-silica-supported MnO₂)

-

Solvent (e.g., Water and sodium dodecyl benzene sulphonate)

Procedure:

-

A mixture of the substituted benzaldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and the catalyst is prepared in the selected solvent system.

-

The reaction mixture is stirred at room temperature.

-

The progress of the cyclo-condensation reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration.

-

The crude product is purified by recrystallization or column chromatography.

This is a generalized protocol based on similar reported syntheses.[2]

In Vitro CDK2/Cyclin A2 Kinase Assay (Radiometric)

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of compounds against CDK2/Cyclin A2.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT)

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

The CDK2/Cyclin A2 enzyme is diluted in kinase buffer to the desired concentration.

-

The test compounds are serially diluted and added to the reaction wells.

-

The substrate (Histone H1) is added to the wells.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is incubated at 30°C for a specified time (e.g., 15 minutes).

-

The reaction is terminated by spotting the reaction mixture onto P81 phosphocellulose paper.

-

The P81 papers are washed three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the P81 papers, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol is based on standard radiometric kinase assay procedures.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic route for the preparation of N-benzoyl-3-(phenylamino)-1H-pyrazol-5-yl amides.

References

Methodological & Application

Application Notes: 3,N-Diphenyl-1H-pyrazole-5-amine and its Analogs in Cancer Cell Line Studies

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities. As a "privileged scaffold," the pyrazole nucleus is a key structural motif in numerous FDA-approved drugs and is extensively explored for the development of novel anticancer agents. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

While specific research on 3,N-Diphenyl-1H-pyrazole-5-amine is limited in publicly available literature, the broader family of diphenyl-pyrazole-amine derivatives has shown significant promise. This document provides an overview of the application of these related compounds in cancer cell line studies, summarizing their cytotoxic effects and outlining detailed protocols for their evaluation. The data and protocols presented are based on studies of structurally similar pyrazole derivatives and serve as a guide for researchers investigating the potential of this chemical class.

Data Presentation: Cytotoxicity of Diphenyl-Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against a range of human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID / Name | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| Compound 3f (a) | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h) | Paclitaxel | 49.90 (24h) | |

| MDA-MB-468 | Triple Negative Breast Cancer | 6.45 (48h) | Paclitaxel | 25.19 (48h) | ||

| Compound 5b (b) | K562 | Leukemia | 0.021 | ABT-751 | >0.1 | |

| A549 | Lung Cancer | 0.69 | ABT-751 | >2.5 | ||

| MCF-7 | Breast Cancer | 1.7 | - | - | ||

| Compound 5e (c) | HCT-116 | Colon Cancer | 3.6 | - | - | |

| MCF-7 | Breast Cancer | 24.6 | - | - | ||

| Compound 26 (d) | OVCA | Ovarian Cancer | 0.67 | - | - | |

| SW620 | Colon Cancer | 0.89 | - | - | ||

| H460 | Lung Cancer | 0.73 | - | - | ||

| Compound 15 (e) | A2780 | Ovarian Cancer | 0.158 | - | - | |

| Compound 50h (f) | 786-0 | Renal Cancer | 9.9 (µg/mL) | Doxorubicin | - | |

| MCF-7 | Breast Cancer | 31.87 (µg/mL) | Doxorubicin | - |

(a) 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (b) A 1H-pyrazole derivative with methyl ester substitution (c) 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (d) A 3,5-diaryl-1H-pyrazole derivative with a 1,1'-biphenyl moiety (e) A N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (f) A pyrano[2,3-c]pyrazole derivative

Mechanism of Action

Studies on pyrazole derivatives indicate that their anticancer activity is often mediated through the following mechanisms:

-

Induction of Apoptosis: Many pyrazole compounds trigger apoptosis in cancer cells. This is often characterized by the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis. The apoptotic process can be initiated through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: Pyrazole derivatives frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Depending on the specific compound and cell line, arrest can occur at different phases, such as the G1, S, or G2/M phase. For instance, certain pyrazole derivatives have been shown to arrest cells in the S phase or G2/M phase. This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives have been developed to target various kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting these kinases, the compounds can block the signaling pathways that drive tumor growth and proliferation.

Visualized Signaling Pathway and Workflow

Caption: Generalized intrinsic apoptosis pathway induced by a pyrazole derivative.

Application Notes and Protocols for the Evaluation of Pyrazole Derivatives in Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data regarding the anti-inflammatory properties of 3,N-Diphenyl-1H-pyrazole-5-amine. The following application notes and protocols are based on the well-documented anti-inflammatory activities of the broader class of pyrazole derivatives and are intended to serve as a general guide for the investigation of novel compounds within this class.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory prowess of pyrazole-containing compounds is exemplified by the commercial success of drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The core mechanism of action for many pyrazole derivatives involves the inhibition of key inflammatory mediators and pathways, such as COX enzymes, the NF-κB signaling cascade, and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[1][6] This document provides a comprehensive overview of standard in vitro and in vivo assays to characterize the anti-inflammatory potential of novel pyrazole derivatives.

Potential Anti-Inflammatory Activities of Pyrazole Derivatives

The following table summarizes representative quantitative data for various pyrazole derivatives from the literature to provide an expected range of activity for novel compounds in this class.

| Assay Type | Target/Model | Representative IC50/ED50 Values | Reference Compound(s) |

| In Vitro | |||

| COX-1 Inhibition | Enzyme Assay | >10 µM (indicating selectivity) | Celecoxib |

| COX-2 Inhibition | Enzyme Assay | 0.01 µM - 5 µM | Celecoxib, Indomethacin |

| 5-LOX Inhibition | Enzyme Assay | 0.08 µM - 10 µM | Zileuton |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 5 µM - 50 µM | L-NAME |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | 1 µM - 25 µM | Dexamethasone |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | 1 µM - 20 µM (up to 85% reduction at 5 µM reported for some derivatives)[1] | Dexamethasone |

| In Vivo | |||

| Carrageenan-Induced Paw Edema | Rat/Mouse Model | 10 - 100 mg/kg (ED50 values for some derivatives reported as low as ~35 µmol/kg)[7] | Indomethacin, Celecoxib |

Key Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses.[6][8] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β, or LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[10] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds, including pyrazole derivatives, exert their effects by inhibiting one or more steps in this pathway.[1]

Experimental Workflow for Anti-Inflammatory Screening

A typical workflow for screening novel pyrazole derivatives for anti-inflammatory activity involves a tiered approach, starting with broad in vitro assays and progressing to more specific in vivo models for promising candidates.

Detailed Experimental Protocols

In Vitro: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (human or ovine)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Test compound (dissolved in DMSO)

-

Reference compounds (e.g., Celecoxib, Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

EIA detection kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of the test compound and reference compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or reference compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in a cellular model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

Griess Reagent for NO determination

-

ELISA kits for mouse TNF-α and IL-6

-

MTT reagent for cell viability assessment

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement:

-

Collect the remaining supernatant.

-

Measure the concentration of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.

-

-

Cell Viability:

-

Assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

-

Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine IC50 values.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.[11][12][13][14]

Materials:

-

Male Wistar rats or Swiss albino mice (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

-

Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

The degree of edema is expressed as the increase in paw volume or thickness compared to the initial measurement.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. mdpi.com [mdpi.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. criver.com [criver.com]

Application Notes & Protocols: Pyrazole-Based Fluorescent Probes in Cellular Imaging

Disclaimer: Initial searches for the specific compound "3,N-Diphenyl-1H-pyrazole-5-amine" as a fluorescent probe for cellular imaging did not yield any established applications or published data. Therefore, this document provides a detailed overview of a representative and well-characterized pyrazole-based fluorescent probe, PPA-C2 , to illustrate the application of this class of compounds in cellular imaging. PPA-C2 is a fluorescent probe designed for the detection of human NAD(P)H:quinone oxidoreductase 1 (hNQO1), an enzyme overexpressed in many cancer cells.

Introduction to Pyrazole-Based Fluorescent Probes

Pyrazole derivatives have emerged as a versatile scaffold for the development of fluorescent probes due to their favorable photophysical properties, synthetic accessibility, and biological compatibility. These probes can be tailored to detect a wide range of biological analytes and processes, including enzymes, reactive oxygen species, and changes in the cellular microenvironment.

Featured Probe: PPA-C2

PPA-C2 is a "turn-on" fluorescent probe based on a pyrazole core. Its design incorporates a 4-nitrobenzyloxy group as a fluorescence quencher, which is selectively cleaved by hNQO1. This cleavage releases the fluorophore, resulting in a significant increase in fluorescence intensity, allowing for the sensitive detection of hNQO1 activity in living cells.

Data Presentation

The following table summarizes the key photophysical and performance characteristics of the PPA-C2 fluorescent probe.

| Parameter | Value |

| Excitation Wavelength (λex) | 460 nm |

| Emission Wavelength (λem) | 535 nm |

| Fluorescence Quantum Yield (Φ) | |

| - Before activation | ~0.01 |

| - After activation | ~0.20 |

| Stokes Shift | 75 nm |

| Limit of Detection (LOD) for hNQO1 | 2.3 ng/mL |

| Recommended Working Concentration | 5-10 µM |

| Solvent | DMSO (for stock solution) |

Experimental Protocols

This section provides detailed protocols for the preparation and application of the PPA-C2 probe for cellular imaging of hNQO1 activity.

3.1. Preparation of PPA-C2 Stock Solution

-

Reconstitution: Dissolve the PPA-C2 solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

-

Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.2. Cell Culture and Staining Protocol

-

Cell Seeding: Plate cells (e.g., A549 human lung adenocarcinoma cells, known to overexpress hNQO1) in a suitable imaging dish (e.g., glass-bottom 96-well plate or chambered coverglass) at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Preparation of Staining Solution: On the day of the experiment, dilute the PPA-C2 stock solution in a serum-free cell culture medium to the desired final working concentration (e.g., 5 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Add the PPA-C2 staining solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Imaging:

-

After incubation, remove the staining solution.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation: 450-480 nm; emission: 515-550 nm).

-

3.3. Control Experiments

To ensure the specificity of the PPA-C2 probe, it is recommended to perform the following control experiments:

-

Negative Control (hNQO1-deficient cells): Use a cell line with low or no expression of hNQO1 (e.g., HT-29 cells) and follow the same staining protocol. A significantly lower fluorescence signal is expected.

-

Inhibitor Control: Pre-treat the hNQO1-overexpressing cells with a known hNQO1 inhibitor (e.g., dicoumarol) for 1-2 hours before adding the PPA-C2 probe. The fluorescence signal should be significantly reduced compared to the untreated cells.

Visualizations

The following diagrams illustrate the mechanism of action of the PPA-C2 probe and the experimental workflow for its application in cellular imaging.

Caption: Mechanism of PPA-C2 activation by hNQO1.

Application Notes and Protocols for 3,N-Diphenyl-1H-pyrazole-5-amine Based Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 3,N-Diphenyl-1H-pyrazole-5-amine and its derivatives as a promising class of antimicrobial agents. This document includes detailed experimental protocols for their synthesis, evaluation of antimicrobial efficacy, and elucidation of their mechanism of action.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrazole-containing heterocyclic compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, has been identified as a promising pharmacophore for the development of potent antimicrobial agents. Derivatives of this core structure have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including resistant strains.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic workflow is outlined below.

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for these heterocyclic compounds is, therefore, a significant focus of chemical research. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, offering advantages such as reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses.[4][5]

These application notes provide an overview and detailed protocols for the one-pot synthesis of functionalized pyrazole derivatives, focusing on recent, efficient, and versatile methods. The information is intended to guide researchers in the facile synthesis of diverse pyrazole libraries for drug discovery and development programs.

Synthetic Strategies Overview

The one-pot synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6][7] Variations of this core reaction, often involving additional components in an MCR format, allow for the introduction of diverse functional groups onto the pyrazole scaffold. Key strategies include:

-

Three-Component Reactions: Commonly involve a β-ketoester, an aldehyde, and a hydrazine, often catalyzed by an acid or a Lewis acid.[6]

-

Four-Component Reactions: Frequently used for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles, these reactions often bring together a hydrazine, a β-dicarbonyl compound, an aldehyde, and a source of active methylene.[8][9]

-

Catalysis: A variety of catalysts have been employed to improve reaction efficiency and selectivity, including metal nanoparticles (e.g., CuO, nano-ZnO), heterogeneous catalysts, and organocatalysts.[7][10][11][12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields.[2][9]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Heterogeneous Nickel-Based Catalyst

This protocol is based on the work of describing an efficient and environmentally friendly method for pyrazole synthesis at room temperature.[4][11]

Workflow Diagram:

Caption: Experimental workflow for the nickel-catalyzed synthesis of pyrazoles.

Materials:

-

Substituted Acetophenone (e.g., Acetophenone)

-

Hydrazine hydrate or substituted hydrazine

-

Substituted Benzaldehyde (e.g., Benzaldehyde)

-

Heterogeneous Nickel-based catalyst

-

Ethanol

-

Toluene

-

Methanol

Procedure:

-

In a round-bottom flask, combine the acetophenone derivative (0.1 mol), hydrazine derivative (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).[4]

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add the aldehyde derivative (0.1 mol) dropwise to the reaction mixture.

-

Continue to stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the crude product with water and toluene to remove unreacted starting materials.[11]

-

The final product can be purified by recrystallization from methanol or by column chromatography.[11]

Data Presentation:

| Entry | Acetophenone Derivative | Aldehyde Derivative | Time (h) | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | 3 | 92 |

| 2 | 4-Methylacetophenone | Benzaldehyde | 3 | 90 |

| 3 | 4-Chloroacetophenone | Benzaldehyde | 3.5 | 88 |

| 4 | Acetophenone | 4-Chlorobenzaldehyde | 3 | 91 |

| 5 | Acetophenone | 4-Nitrobenzaldehyde | 4 | 85 |

Table adapted from similar nickel-catalyzed reactions. Yields are indicative and may vary.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Copper Oxide Nanoparticles (CuO NPs)

This protocol outlines a green and efficient synthesis of pyrano[2,3-c]pyrazole derivatives in water, utilizing a reusable copper oxide nanoparticle catalyst.[10]

Workflow Diagram:

Caption: Workflow for the CuO NP-catalyzed synthesis of pyrano[2,3-c]pyrazoles.

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

Substituted aldehyde

-

Hydrazine hydrate

-

Copper oxide nanoparticles (CuO NPs)

-

Water

-

Ethanol

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the desired aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) in water.[10]

-

Stir the mixture under reflux conditions.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the CuO NP catalyst using an external magnet.

-

Wash the recovered catalyst with hot ethanol. The catalyst can be dried and reused.[10]

-

Dry the organic layer of the reaction mixture over anhydrous Na2SO4 and evaporate the solvent.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrano[2,3-c]pyrazole derivative.[10]

Data Presentation:

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 30 | 95 |

| 2 | 4-Chlorobenzaldehyde | 35 | 92 |

| 3 | 4-Methylbenzaldehyde | 30 | 94 |

| 4 | 4-Methoxybenzaldehyde | 40 | 90 |

| 5 | 2-Nitrobenzaldehyde | 45 | 88 |

Table adapted from Shojaie, M. (2022). Yields are indicative.[10]

Biological Activity and Signaling Pathways

Many functionalized pyrazole derivatives are known to be potent inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[13] The selective inhibition of COX-2 is a key mechanism for the anti-inflammatory and analgesic effects of several commercial drugs.

Signaling Pathway Diagram:

Caption: Inhibition of the COX-2 pathway by functionalized pyrazole derivatives.

The diagram illustrates how arachidonic acid released from the cell membrane is converted by the COX-2 enzyme into prostaglandins. These prostaglandins are key mediators of inflammation, pain, and fever. Functionalized pyrazole derivatives can act as inhibitors of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Conclusion

The one-pot synthesis of functionalized pyrazole derivatives offers a highly efficient and versatile approach for generating libraries of compounds for drug discovery. The protocols detailed in these application notes, utilizing both heterogeneous catalysis and nanocatalysis, provide robust starting points for researchers. The ability of these compounds to modulate key biological pathways, such as the COX-2 signaling cascade, underscores their therapeutic potential and justifies further exploration in medicinal chemistry.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

Troubleshooting & Optimization

Optimizing reaction conditions for 3,N-Diphenyl-1H-pyrazole-5-amine synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The primary synthetic route considered is the condensation reaction between 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and phenylhydrazine.

Q1: I am not getting any product, or the yield is extremely low. What are the possible causes and how can I fix it?

A1: A low or zero yield can stem from several factors. Systematically investigate the following:

-

Reagent Quality: Ensure the purity of your starting materials. Phenylhydrazine can oxidize and degrade upon storage, appearing as a dark, viscous oil instead of a pale yellow liquid or solid. 3-oxo-3-phenylpropanenitrile can also be unstable. Verify their integrity via techniques like NMR or melting point analysis.

-

Reaction Conditions: This is the most common source of problems. The reaction is sensitive to pH, temperature, and solvent.

-

pH Control: The initial condensation is often acid-catalyzed, while the subsequent cyclization can be favored by basic or neutral conditions. If using an acid catalyst (like acetic acid), ensure it's a catalytic amount; too much acid can lead to unwanted side reactions.

-

Temperature: The reaction may require heating to proceed to completion. If you are running the reaction at room temperature, try refluxing the mixture. Conversely, excessive heat can cause degradation.

-

Atmosphere: Phenylhydrazine is sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield.

-

-

Water Scavenging: The condensation step releases water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.

Q2: My final product is difficult to purify and the NMR spectrum shows multiple unexpected signals. What are the likely side products?

A2: The presence of impurities is a frequent challenge. Common side products in this synthesis include:

-

Isomers: The reaction can potentially form the regioisomer 5-amino-1,3-diphenyl-1H-pyrazole. The formation of one isomer over the other is often directed by the reaction conditions, particularly the pH during the cyclization step. Careful control of reaction conditions is key to ensuring regioselectivity.

-

Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.

-

Phenylhydrazine Degradation Products: As mentioned, phenylhydrazine can degrade. Its byproducts can contaminate the final product, often presenting as a colored impurity.

-

Hydrolysis Products: The nitrile group in the starting material can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to amide or carboxylic acid impurities.

Purification typically involves recrystallization or column chromatography. A gradient elution on silica gel, for instance using a hexane/ethyl acetate solvent system, is often effective for separating the desired product from isomers and other impurities.

Q3: The reaction seems to work, but my isolated product is a dark oil or a discolored solid. How can I improve the color?

A3: Product discoloration is usually due to aerial oxidation of the amine group on the pyrazole ring or residual oxidized phenylhydrazine.

-

Inert Atmosphere: Perform the reaction and workup under an inert atmosphere to minimize oxidation.

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often the most effective method for removing colored impurities. Sometimes, treating a solution of the crude product with activated charcoal can help decolorize it before recrystallization.

-

Storage: Store the final product under an inert atmosphere, protected from light and heat, to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines?

A1: The reaction proceeds via a two-step sequence:

-

Condensation: The carbonyl group of the β-ketonitrile (3-oxo-3-phenylpropanenitrile) reacts with the more nucleophilic nitrogen of phenylhydrazine to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid.

-

Intramolecular Cyclization: The amino group of the hydrazone then attacks the nitrile carbon. This intramolecular cyclization, followed by tautomerization, results in the formation of the stable 5-aminopyrazole ring system.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent is critical. Alcohols like ethanol or isopropanol are most commonly used because they effectively dissolve the reactants and are suitable for heating under reflux. Acetic acid can also be used as both a solvent and a catalyst, though it may lead to side reactions like N-acetylation if not carefully controlled. Aprotic solvents like toluene can also be used, especially in conjunction with a Dean-Stark trap to remove water.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as acetic acid or formic acid, is commonly added to accelerate the initial condensation step. Some protocols also report the use of bases like piperidine or triethylamine to facilitate the cyclization step. The optimal catalyst depends on the specific substrates and desired outcome.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the limiting starting material spot and the appearance of a new, more polar product spot indicate that the reaction is progressing. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol (20 mL).

-

To this solution, add phenylhydrazine (1.05 eq) dropwise while stirring.

-

Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product may precipitate upon cooling or solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

-

Dry the final product under vacuum.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize representative data on how reaction parameters can influence the yield of 5-aminopyrazole synthesis. This data is illustrative and serves as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol | 78 (Reflux) | 3 | 85 |

| Isopropanol | 82 (Reflux) | 3 | 82 |

| Acetic Acid | 100 | 2 | 75 |

| Toluene | 110 (Reflux) | 5 | 78 |

| Water | 100 | 6 | 45 |

Table 2: Effect of Catalyst on Reaction Yield

| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | Ethanol | 78 (Reflux) | 3 | 85 |

| Piperidine | Ethanol | 78 (Reflux) | 4 | 88 |

| None | Ethanol | 78 (Reflux) | 12 | 60 |

| p-Toluenesulfonic acid | Toluene | 110 (Reflux) | 3 | 70 |

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis problems.

Technical Support Center: Purification of 3,N-Diphenyl-1H-pyrazole-5-amine Isomers

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification and separation of 3,N-Diphenyl-1H-pyrazole-5-amine and related structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main difficulty arises from the structural similarity of the isomers. Regioisomers of substituted pyrazoles often exhibit very similar polarities and crystallographic properties. This leads to common issues such as co-elution during column chromatography and difficulty in achieving selective crystallization. The synthesis of N-substituted pyrazoles can often result in a mixture of regioisomers, making an effective purification strategy essential.[1]

Q2: What are the most effective methods for separating pyrazole isomers?

The two most common and effective techniques are column chromatography and recrystallization.

-

Column Chromatography: Silica gel flash chromatography is frequently used to separate pyrazole regioisomers.[1][2][3] For very similar compounds, High-Performance Liquid Chromatography (HPLC), including preparative HPLC, may be necessary.[4]

-

Recrystallization: This method is ideal if a solvent system can be identified that selectively dissolves one isomer while leaving the other as a solid. This can be a very efficient method for obtaining high-purity material.[5][6]

-

Acid Salt Formation: An alternative chemical approach involves reacting the isomer mixture with an acid to form acid addition salts.[7] If the salts have different solubilities, they can be separated by crystallization, followed by neutralization to recover the purified isomer.[7]

Q3: My isomers are co-eluting during silica gel column chromatography. What can I do?

Co-elution is a common problem. Here is a troubleshooting guide to improve your separation:

-

Optimize the Eluent System:

-

Decrease Polarity Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting spots.

-

Run Isocratic Elution: Use a single, low-polarity solvent mixture that gives a retention factor (Rf) of ~0.2-0.3 for the target compounds on a TLC plate. This often provides better separation than a steep gradient.

-

Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. If a standard hexane/ethyl acetate system fails, try alternatives.[8][9] Refer to the table below for suggestions.

-

-

Adjust the Stationary Phase:

-

Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a higher surface area and can improve resolution.

-

Change Stationary Phase: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18), which offer different separation mechanisms.

-

-

Consider Preparative HPLC: For extremely difficult separations, preparative HPLC with a suitable column (e.g., polysaccharide-based for chiral isomers) is a powerful option.[4][10]

Troubleshooting Isomer Co-elution

Caption: Decision tree for troubleshooting isomer separation in column chromatography.

Q4: I'm struggling with recrystallization. My compound either won't dissolve, dissolves completely, or "oils out." What should I do?

Recrystallization requires finding a solvent that dissolves your compound poorly at low temperatures but well at high temperatures.

-

"Won't Dissolve": The solvent is too non-polar. Try a more polar solvent or a binary mixture.

-

"Dissolves Completely": The solvent is too polar, or you are using too much of it. Try a less polar solvent or use the minimum amount of hot solvent to dissolve the compound.

-

"Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

-

Solution: Lower the temperature at which you dissolve the compound. Add a co-solvent (an "anti-solvent") in which your compound is insoluble to the hot, dissolved solution until it becomes slightly cloudy, then heat to clarify and cool slowly. Common solvent mixtures include ethanol/water, ethanol/ether, and hexane/ethyl acetate.[5][11]

-

Data & Protocols

Quantitative Data Summary

Table 1: Common Eluent Systems for Pyrazole Separation (Silica Gel Chromatography)

| Eluent System | Ratio (v/v) | Notes |

| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard starting point for many organic compounds.[8] |

| Dichloromethane / Ethanol | 99:1 to 95:5 | Good for more polar pyrazole derivatives.[3] |

| Hexane / THF | 9:1 to 7:3 | Offers different selectivity compared to ethyl acetate.[8] |

| Ethyl Acetate (100%) | - | Can be effective for separating some pyrazole regioisomers.[2] |

| Toluene / Dichloromethane | Varies | Used for specific pyrazole derivatives.[12] |

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent Class | Examples | Notes |

| Alcohols | Ethanol, Methanol, Isopropanol | Commonly used for pyrazoles; can be mixed with water.[5][6] |

| Esters | Ethyl Acetate | Good as a component in a binary solvent system (e.g., with hexane).[5] |

| Ketones | Acetone | Often used in a binary system with a non-polar solvent like hexane.[11] |

| Hydrocarbons | Hexane, Toluene | Good for dissolving non-polar impurities or as an anti-solvent. |

| Ethers | Diethyl Ether | Typically used as an anti-solvent with a more polar solvent.[5] |

Experimental Protocols

Protocol 1: General Method for Silica Gel Flash Chromatography

This protocol outlines a standard procedure for separating isomers using flash chromatography.

-

Slurry Preparation: Dry-load the crude isomer mixture onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system. Ensure the packing is uniform and free of air bubbles.

-

Loading: Carefully add the dry-loaded silica to the top of the packed column, forming a thin, even layer.

-

Elution: Begin elution with the chosen solvent system. Start with a low polarity and gradually increase it if a gradient is required.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified isomers.

-

Combine & Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Purification Strategy Workflow

Caption: General workflow for selecting an appropriate isomer purification strategy.

Protocol 2: Systematic Recrystallization Solvent Screening

-

Preparation: Place a small amount (~10-20 mg) of the crude isomer mixture into several small test tubes.

-

Single Solvent Test (Cold): To each tube, add a different solvent from Table 2 dropwise (~0.5 mL). Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Single Solvent Test (Hot): Heat the tubes that showed poor solubility. Add more solvent dropwise until the solid just dissolves.

-

Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The best solvent will yield a high amount of crystalline solid.

-

Binary Solvent Test: If no single solvent is effective, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one it is very soluble in). Then, add a "bad" (anti-solvent) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.

Protocol 3: Purification via Acid Salt Crystallization

This method is useful if the basicity of the pyrazole isomers is sufficiently different.[7]

-

Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent like acetone, ethanol, or isopropanol.[7]

-

Acid Addition: Cool the solution in an ice bath. Slowly add one equivalent of an acid (e.g., phosphoric acid, oxalic acid, or sulfuric acid) dropwise.[7]

-

Crystallization: Stir the mixture and allow the acid addition salt to precipitate or crystallize. Cooling can promote this process.

-

Isolation: Collect the salt crystals by filtration and wash with a small amount of cold solvent. This salt should be enriched in one isomer.

-

Liberation of Free Base: Dissolve the collected salt in water and neutralize the solution with a base (e.g., aqueous sodium bicarbonate) until the pH is between 7 and 8.[7]

-

Extraction: Extract the liberated pure pyrazole isomer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified isomer.

References

- 1. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

Improving the stability and solubility of 3,N-Diphenyl-1H-pyrazole-5-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of 3,N-Diphenyl-1H-pyrazole-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Given its molecular structure, which includes two phenyl groups, this compound is anticipated to be a hydrophobic compound with low aqueous solubility. Its solubility is likely to be significantly better in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The amine functional group may allow for pH-dependent solubility, with potentially increased solubility in acidic conditions due to protonation.

Q2: What factors can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors. Aromatic amines and pyrazole rings can be susceptible to oxidation.[3] Exposure to light may also lead to photodegradation.[4][5] Furthermore, the compound's stability might be affected by pH and temperature. It is advisable to store the compound protected from light in a cool, dry place.

Q3: Are there any recommended strategies to improve the aqueous solubility of this compound for in vitro assays?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. For early-stage research, creating a stock solution in an organic solvent like DMSO is a common practice.[6][7] For aqueous-based assays, co-solvents or the use of cyclodextrins to form inclusion complexes can be effective.[8][9] Another approach is the preparation of amorphous solid dispersions.[10]

Q4: How can I assess the stability of my compound under my experimental conditions?

A4: To assess the stability of this compound, forced degradation studies are recommended.[3][4] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[5][11] The results can help in developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[12]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Compound precipitates out of solution during aqueous dilution from a DMSO stock. | The aqueous solubility limit has been exceeded. | - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (if tolerated by the assay). - Use solubility enhancers such as cyclodextrins.[8] - Perform a kinetic solubility assessment to understand the solubility limits under your specific conditions.[6] |

| Inconsistent results in biological assays. | - Compound degradation in the assay medium. - Low solubility leading to variable concentrations. | - Evaluate the stability of the compound in the assay buffer over the time course of the experiment. - Ensure the compound is fully dissolved before starting the assay. Consider using a formulation strategy to improve solubility.[9][10] |

| Discoloration of the solid compound or solutions over time. | Oxidation or photodegradation. | - Store the solid compound and stock solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).[3][4] - Prepare fresh solutions before use. |